Ramelteon Metabolite M-II-d3
Overview
Description
Ramelteon Metabolite M-II-d3 is a deuterium-labeled derivative of Ramelteon Metabolite M-II. Ramelteon is a selective melatonin receptor agonist, primarily used to treat insomnia. The metabolite M-II is the major human metabolite of Ramelteon, and the deuterium-labeled version, M-II-d3, is used in scientific research to study the pharmacokinetics and metabolic profiles of Ramelteon .
Mechanism of Action
Target of Action
Ramelteon Metabolite M-II-d3, also known as 3,3,3-Trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl]ethyl]propanamide, is a major metabolite of Ramelteon . Its primary targets are the human melatonin receptors MT1 and MT2 . These receptors play a crucial role in the regulation of the sleep-wake cycle .
Mode of Action
This compound acts as a selective melatonin agonist . It mimics melatonin, a naturally occurring hormone produced during the sleep period, which is responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It binds to the melatonin receptors with lower affinity compared to Ramelteon .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of the sleep-wake cycle . By binding to the melatonin receptors in the suprachiasmatic nuclei (SCN) of the brain, it influences the body’s “master clock” that regulates the 24-hour sleep-wake cycle .
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized, primarily through the cytochrome P450 (CYP) isozymes, mainly CYP1A2 . The metabolite circulates in higher concentrations than the parent compound, Ramelteon . The elimination half-life of Ramelteon is approximately 1.4 hours .
Result of Action
The action of this compound results in the regulation of the sleep-wake cycle . It has been shown to significantly increase non-rapid eye movement (NREM) sleep and decrease wakefulness . Thus, it may contribute to the clinical efficacy of Ramelteon, particularly in the treatment of insomnia characterized by difficulty with sleep onset .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs that inhibit CYP1A2 can affect its metabolism . Furthermore, the timing of administration relative to the sleep-wake cycle can also impact its effectiveness .
Preparation Methods
The preparation of Ramelteon Metabolite M-II-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Ramelteon Metabolite M-II molecule. This process is typically carried out through custom synthesis methods. The chemical name for this compound is 2-hydroxy-N-(2-((S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propanamide . The synthetic routes and reaction conditions for producing this compound are proprietary and often involve complex organic synthesis techniques .
Chemical Reactions Analysis
Ramelteon Metabolite M-II-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Scientific Research Applications
Ramelteon Metabolite M-II-d3 is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Ramelteon. It is used as a tracer in drug development to quantify the absorption, distribution, metabolism, and excretion of Ramelteon in biological systems. Additionally, it is used to investigate the interaction of Ramelteon with melatonin receptors and other molecular targets .
Comparison with Similar Compounds
Ramelteon Metabolite M-II-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include Ramelteon Metabolite M-II, which is the non-deuterated version, and other melatonin receptor agonists such as Tasimelteon and Agomelatine. These compounds also target melatonin receptors but may differ in their pharmacokinetic profiles and receptor affinities .
Properties
IUPAC Name |
3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFNIJYHXMJYJN-PJCDIQNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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